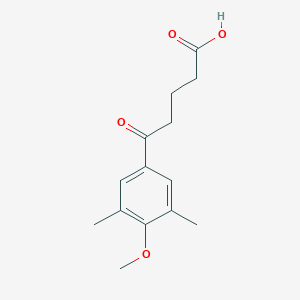

5-(3,5-Dimethyl-4-methoxyphenyl)-5-oxovaleric acid

Beschreibung

Eigenschaften

IUPAC Name |

5-(4-methoxy-3,5-dimethylphenyl)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-9-7-11(8-10(2)14(9)18-3)12(15)5-4-6-13(16)17/h7-8H,4-6H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHKVEZDZBABWCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C)C(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50554725 | |

| Record name | 5-(4-Methoxy-3,5-dimethylphenyl)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50554725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109025-26-5 | |

| Record name | 5-(4-Methoxy-3,5-dimethylphenyl)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50554725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-(3,5-Dimethyl-4-methoxyphenyl)-5-oxovaleric acid synthesis route

An In-depth Technical Guide to the Synthesis of 5-(3,5-Dimethyl-4-methoxyphenyl)-5-oxovaleric acid

Introduction and Significance

5-(3,5-Dimethyl-4-methoxyphenyl)-5-oxovaleric acid is an aromatic keto-acid, a class of molecules that serve as versatile intermediates in the synthesis of more complex chemical entities. The structure, featuring a substituted phenyl ring connected to a five-carbon chain with both ketone and carboxylic acid functionalities, makes it a valuable building block in medicinal chemistry and materials science. The presence of multiple functional groups allows for a variety of subsequent chemical modifications, enabling the construction of diverse molecular architectures.

This guide provides a comprehensive overview of a primary and efficient synthetic route to this target molecule, grounded in the principles of electrophilic aromatic substitution. We will delve into the strategic considerations, mechanistic underpinnings, and detailed experimental protocols necessary for its successful preparation. This document is intended for researchers, scientists, and professionals in drug development who require a robust and well-validated synthetic methodology.

Retrosynthetic Analysis and Strategic Approach

The most logical and direct approach to constructing the target molecule is through a Friedel-Crafts acylation reaction. This powerful carbon-carbon bond-forming reaction allows for the direct installation of an acyl group onto an aromatic ring.[1][2][3]

Our retrosynthetic analysis disconnects the bond between the aromatic ring and the carbonyl carbon. This reveals two key starting materials:

-

Aromatic Nucleophile: 2,6-Dimethylanisole (4-methoxy-1,3-dimethylbenzene). The electron-donating methoxy and dimethyl groups activate the aromatic ring, making it sufficiently nucleophilic for the reaction.

-

Acylating Electrophile: Glutaric anhydride. This cyclic anhydride serves as a precursor to the five-carbon keto-acid side chain.

The overall synthetic strategy is visualized below.

Caption: Overall two-stage synthetic pathway.

Part 1: Synthesis of the Aromatic Substrate: 2,6-Dimethylanisole

The starting material, 2,6-dimethylanisole, can be readily prepared from the commercially available 3,5-dimethylphenol via a classic Williamson ether synthesis.

Principle and Mechanism

This reaction involves the deprotonation of the phenol by a base to form a more nucleophilic phenoxide ion. This ion then acts as a nucleophile, attacking the electrophilic methyl group of a methylating agent like dimethyl sulfate in an Sₙ2 reaction to form the desired ether.[4]

Detailed Experimental Protocol: Methylation of 3,5-Dimethylphenol

Materials and Equipment:

-

3,5-Dimethylphenol

-

Dimethyl sulfate ((CH₃)₂SO₄) - Caution: Highly toxic and carcinogenic.

-

Sodium hydroxide (NaOH)

-

Toluene

-

Water

-

Three-necked round-bottomed flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle.

Procedure:

-

Setup: In a three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, dissolve 3,5-dimethylphenol (1.0 eq) in toluene.

-

Base Addition: Add an aqueous solution of sodium hydroxide (1.1 eq) to the flask. Stir vigorously to form the sodium phenoxide salt.

-

Methylation: While stirring, add dimethyl sulfate (1.1 eq) dropwise from the dropping funnel. The addition should be controlled to maintain the reaction temperature below 40°C. An exothermic reaction will be observed.

-

Reaction Completion: After the addition is complete, heat the mixture to a gentle reflux for 1-2 hours to ensure the reaction goes to completion.

-

Work-up: Cool the reaction mixture to room temperature. Separate the organic layer. Wash the organic layer sequentially with water, a dilute NaOH solution (to remove any unreacted phenol), and finally with brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the toluene under reduced pressure using a rotary evaporator.

-

Purification: The crude 2,6-dimethylanisole can be purified by vacuum distillation to yield a colorless liquid.

Part 2: Core Synthesis via Friedel-Crafts Acylation

This is the key bond-forming step to assemble the final product. The reaction acylates the electron-rich 2,6-dimethylanisole ring with glutaric anhydride.

Mechanism of Acylation

The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism.[1][3]

-

Generation of the Electrophile: The Lewis acid catalyst, aluminum chloride (AlCl₃), coordinates to one of the carbonyl oxygens of glutaric anhydride. This polarizes the C-O bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. This is the key electrophile.[5]

-

Nucleophilic Attack: The π-electrons of the activated 2,6-dimethylanisole ring attack the electrophilic carbon of the acylium ion. The attack occurs at the C4 position (para to the methoxy group), which is sterically accessible and electronically activated by both the methoxy and methyl groups. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3]

-

Restoration of Aromaticity: The [AlCl₃-carboxylate]⁻ complex abstracts a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring.

-

Catalyst Complexation: The ketone product, being a Lewis base, forms a stable complex with the AlCl₃ catalyst. This is a crucial point: unlike Friedel-Crafts alkylation, the acylation reaction consumes the catalyst, requiring stoichiometric or even excess amounts of AlCl₃.[1]

-

Hydrolysis: The final product is liberated from the aluminum complex by quenching the reaction with aqueous acid during the work-up.

Caption: Mechanistic workflow of the Friedel-Crafts acylation.

Detailed Experimental Protocol: Acylation of 2,6-Dimethylanisole

Materials and Equipment:

-

2,6-Dimethylanisole (1.0 eq)

-

Glutaric anhydride (1.05 eq)

-

Anhydrous aluminum chloride (AlCl₃) (2.2 eq) - Caution: Reacts violently with water. Handle in a dry environment.

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Ice

-

Three-necked round-bottomed flask, condenser with drying tube (CaCl₂), dropping funnel/powder funnel, magnetic stirrer, ice bath.

Procedure:

-

Setup: Assemble a dry three-necked flask equipped with a magnetic stirrer and a condenser fitted with a calcium chloride drying tube. Add 2,6-dimethylanisole (1.0 eq) and glutaric anhydride (1.05 eq) to the flask and dissolve them in anhydrous dichloromethane.

-

Catalyst Addition: Cool the flask in an ice bath to 0-5°C. While maintaining the temperature, add anhydrous aluminum chloride (2.2 eq) portion-wise over 30-45 minutes. The addition is highly exothermic and will cause the evolution of HCl gas. Ensure the setup is in a well-ventilated fume hood.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask again in an ice bath. Very slowly and carefully, pour the reaction mixture into a beaker containing a stirred mixture of crushed ice and concentrated hydrochloric acid. This step is highly exothermic and will hydrolyze the aluminum complexes.

-

Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.

-

Extraction of Product: Combine all organic layers. The carboxylic acid product will be deprotonated in the acidic aqueous layer and may require extraction. To ensure full recovery, extract the product from the organic layer into a basic aqueous solution (e.g., 1M NaOH). Separate the layers.

-

Isolation: Acidify the basic aqueous extract with concentrated HCl until the pH is ~1-2. The product, 5-(3,5-Dimethyl-4-methoxyphenyl)-5-oxovaleric acid, should precipitate as a solid.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Data Summary and Characterization

The successful synthesis should be validated by standard analytical techniques to confirm the structure and purity of the final compound.

| Parameter | Description |

| Molecular Formula | C₁₄H₁₈O₄ |

| Molecular Weight | 250.29 g/mol |

| Appearance | White to off-white solid |

| ¹H NMR | Expect signals for: aromatic protons, methoxy group protons (-OCH₃), two methyl group protons (-CH₃), and aliphatic protons of the valeric acid chain (-CH₂-). |

| ¹³C NMR | Expect signals for: aromatic carbons, carbonyl carbons (ketone and carboxylic acid), methoxy carbon, methyl carbons, and aliphatic carbons. |

| IR Spectroscopy | Expect characteristic peaks for: C=O stretch (ketone), C=O stretch (carboxylic acid), O-H stretch (carboxylic acid), and C-O-C stretch (ether). |

| Mass Spectrometry | Expect a molecular ion peak corresponding to the molecular weight. |

| Reactant | Molar Eq. | Catalyst | Solvent | Temp. | Time (h) |

| 2,6-Dimethylanisole | 1.0 | AlCl₃ (2.2 eq) | Dichloromethane | 0°C to RT | 12-18 |

| Glutaric Anhydride | 1.05 |

Conclusion

The synthesis of 5-(3,5-Dimethyl-4-methoxyphenyl)-5-oxovaleric acid is reliably achieved through a two-stage process. The key step is a Friedel-Crafts acylation of 2,6-dimethylanisole with glutaric anhydride, a reaction that exemplifies the principles of electrophilic aromatic substitution. Careful control of reaction conditions, particularly the exclusion of moisture and management of temperature during the addition of the aluminum chloride catalyst, is critical for success. The provided protocol, grounded in established chemical literature, offers a robust and scalable method for obtaining this valuable synthetic intermediate for further application in research and development.

References

-

Wikipedia. Friedel–Crafts reaction. [Link]

-

BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

-

Chemistry Steps. Friedel-Crafts Acylation. [Link]

-

National Center for Biotechnology Information. Friedel-Crafts Acylation with Amides. [Link]

-

Erowid. Synthesis of 4-Methoxyphenol. [Link]

-

PrepChem.com. Preparation of 4-methoxyphenol. [Link]

-

National Center for Biotechnology Information. Mechanochemical Friedel–Crafts acylations. [Link]

Sources

physicochemical properties of 5-(3,5-Dimethyl-4-methoxyphenyl)-5-oxovaleric acid

An In-depth Technical Guide to the Physicochemical Properties of 5-(3,5-Dimethyl-4-methoxyphenyl)-5-oxovaleric acid

Abstract

This technical guide provides a comprehensive analysis of the core . Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the compound's chemical identity, thermal properties, solubility, and acidity. By integrating theoretical principles with detailed, field-proven experimental protocols, this guide aims to equip scientists with the necessary knowledge to effectively handle, analyze, and formulate this compound. The narrative emphasizes the causal relationships behind experimental choices and provides self-validating methodologies for property determination, ensuring scientific integrity and reproducibility. All quantitative data are summarized for clarity, and key experimental workflows are visualized to enhance comprehension.

Chemical Identity and Molecular Structure

The foundational step in characterizing any chemical entity is to establish its precise identity. 5-(3,5-Dimethyl-4-methoxyphenyl)-5-oxovaleric acid is an aromatic keto-acid. Its structure features a substituted phenyl ring linked to a five-carbon valeric acid chain via a ketone functional group. This unique combination of a bulky, substituted aromatic ring, a ketone, and a carboxylic acid moiety dictates its chemical behavior and physical properties.

-

IUPAC Name: 5-(3,5-Dimethyl-4-methoxyphenyl)-5-oxopentanoic acid[1]

-

CAS Number: 109025-26-5[2]

-

Molecular Formula: C₁₄H₁₈O₄

-

Molecular Weight: 250.29 g/mol

The structural arrangement, particularly the presence of both a hydrogen-bond donor (the carboxylic acid's hydroxyl group) and multiple hydrogen-bond acceptors (the carbonyl and ether oxygens), suggests a moderate polarity and the potential for complex intermolecular interactions.

Core Physicochemical Properties: A Synthesis of Data and Theory

The utility of a compound in a research or development setting is fundamentally governed by its physical properties. These characteristics influence everything from reaction kinetics and purification strategies to bioavailability and formulation design. While specific experimental data for this exact molecule is not widely published, we can infer its properties based on well-understood chemical principles and data from structurally analogous compounds.

Thermal Properties: Melting and Boiling Points

The melting point of a crystalline solid is a critical indicator of its purity. Pure compounds typically exhibit a sharp melting point range (0.5-1.0°C), whereas impurities will depress the melting point and broaden the range.

-

Melting Point: While no experimental value is publicly available for the title compound, a structurally similar compound, 5-(3,4-dimethoxyphenyl)-5-oxovaleric acid, has a reported melting point of 145-146°C.[3] It is reasonable to hypothesize a similar melting point for 5-(3,5-Dimethyl-4-methoxyphenyl)-5-oxovaleric acid.

-

Boiling Point: Due to the high molecular weight and the presence of a carboxylic acid group, which promotes strong intermolecular hydrogen bonding, the compound is expected to have a high boiling point and would likely decompose before boiling at atmospheric pressure. High-vacuum distillation would be required to determine this property.[4]

Solubility Profile

Solubility is arguably one of the most critical physicochemical parameters in drug development, directly impacting formulation and bioavailability.[5] The "like dissolves like" principle provides a first-pass assessment. The molecule possesses both hydrophobic (the dimethyl-methoxyphenyl group) and hydrophilic (the carboxylic acid) regions, making it amphiphilic.

-

Aqueous Solubility: The carboxylic acid group can be ionized to a carboxylate, which would significantly increase aqueous solubility. Therefore, its solubility in water is highly dependent on pH. In acidic conditions (pH < pKa), the neutral form will dominate, leading to low aqueous solubility. In neutral or basic conditions (pH > pKa), the ionized carboxylate form will increase solubility.

-

Organic Solubility: The compound is expected to be soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF, owing to its ability to form hydrogen bonds. It will likely exhibit lower solubility in nonpolar solvents like hexane.

For pharmaceutical applications, determining the thermodynamic equilibrium solubility is crucial.[5][6] The shake-flask method remains the gold standard for this measurement due to its reliability.[5][7]

Acidity and Ionization Constant (pKa)

The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For 5-(3,5-Dimethyl-4-methoxyphenyl)-5-oxovaleric acid, the primary acidic functional group is the carboxylic acid.

-

Estimated pKa: Aliphatic carboxylic acids typically have a pKa in the range of 4.0 to 5.0.[8] The presence of the electron-donating methoxy and dimethyl groups on the phenyl ring is unlikely to have a strong electronic effect on the distant carboxylic acid, so a pKa value within this typical range is expected. Accurate determination requires experimental measurement, for which potentiometric titration is a precise and common method.[9]

The ionization state of the molecule, governed by the solution pH relative to its pKa, is a master variable controlling solubility, lipophilicity (LogD), and permeability across biological membranes.

Caption: Relationship between pH, pKa, and molecular ionization state.

Spectroscopic and Spectrometric Characterization

Spectroscopic data provides the definitive structural confirmation of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the chemical environment of magnetically active nuclei (¹H and ¹³C).

-

¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, the two sets of dimethyl protons, and the aliphatic protons of the valeric acid chain. The integration of these signals would correspond to the number of protons in each environment.

-

¹³C NMR: The carbon spectrum will show unique resonances for each carbon atom in a different chemical environment.[10] Key signals would include the carbonyl carbon of the ketone (~190-200 ppm), the carbonyl carbon of the carboxylic acid (~170-180 ppm), the aromatic carbons (110-160 ppm), the methoxy carbon (~55-60 ppm), and the aliphatic carbons.[10][11]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, which aids in structural elucidation. For this molecule, common fragmentation pathways in electrospray ionization (ESI) would involve:

-

Alpha-Cleavage: Cleavage of the bonds adjacent to the ketone is a common fragmentation pathway for aromatic ketones.[12] This would lead to the formation of a stable acylium ion corresponding to the 3,5-dimethyl-4-methoxyphenylcarbonyl moiety.

-

McLafferty Rearrangement: Aromatic ketones with an alkyl chain containing a γ-hydrogen can undergo this rearrangement.

Experimental Methodologies

To ensure scientific rigor, the following detailed protocols are provided for the determination of key physicochemical properties. These methods are designed to be self-validating and are based on established industry and pharmacopeial standards.

Protocol: Melting Point Determination via Capillary Method

This method provides a precise measurement of the melting range, a key indicator of purity.[13]

Caption: Workflow for Melting Point Determination.

Detailed Steps:

-

Sample Preparation: Ensure the sample is completely dry, as solvents can act as impurities and depress the melting point.[14] Grind the crystalline solid into a fine powder.

-

Capillary Loading: Tap the open end of a capillary tube into the powder. Invert and tap gently to pack the solid into the sealed bottom to a height of 2-3 mm.[14]

-

Apparatus Setup: Place the loaded capillary into the heating block of a melting point apparatus.[15]

-

Initial Determination: Perform a rapid heating run to quickly determine an approximate melting range. This saves time in subsequent, more precise measurements.

-

Accurate Determination: Allow the apparatus to cool. Using a fresh sample, set the starting temperature to ~15°C below the approximate melting point and use a slow heating rate of 1-2°C per minute.[14]

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂).

-

Replication: Repeat the accurate determination at least twice to ensure reproducibility.

Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

This is the gold standard method for determining equilibrium solubility, essential for Biopharmaceutics Classification System (BCS) classification.[5][7]

Caption: Workflow for Shake-Flask Solubility Determination.

Detailed Steps:

-

Media Preparation: Prepare relevant aqueous buffers (e.g., pH 1.2, 4.5, 6.8 for BCS classification) and any desired organic solvents.[7]

-

Sample Addition: Add an excess amount of the solid compound to a vial containing a measured volume of the solvent. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.[5]

-

Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (typically 25°C or 37°C). Agitate for a sufficient period (24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the solid settle. To get a particle-free solution for analysis, either filter the suspension through a chemically inert filter (e.g., PTFE) or centrifuge the vial at high speed and sample the supernatant.

-

Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent.

-

Analysis: Determine the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, which can separate the analyte from any impurities or degradants.[5]

Protocol: pKa Determination via Potentiometric Titration

This method involves titrating the acidic compound with a strong base and monitoring the pH to determine the acid dissociation constant.[9]

Detailed Steps:

-

Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of high-purity water. A co-solvent like methanol may be used if aqueous solubility is low, but the result will be an apparent pKa (pKaapp).

-

Titration Setup: Calibrate a pH meter with standard buffers. Place the dissolved sample in a beaker with a magnetic stirrer and immerse the pH electrode.

-

Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

-

Data Collection: Record the pH of the solution after each addition of titrant.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This point can be found from the inflection point (equivalence point) of the titration curve.

Summary of Physicochemical Properties

This table consolidates the known and estimated properties of 5-(3,5-Dimethyl-4-methoxyphenyl)-5-oxovaleric acid for quick reference.

| Property | Value / Expected Value | Significance & Comments |

| IUPAC Name | 5-(3,5-Dimethyl-4-methoxyphenyl)-5-oxopentanoic acid | Standardized chemical identifier.[1] |

| CAS Number | 109025-26-5 | Unique registry number for identification.[2] |

| Molecular Formula | C₁₄H₁₈O₄ | Defines the elemental composition. |

| Molecular Weight | 250.29 g/mol | Used for all stoichiometric calculations. |

| Melting Point | Estimated ~145°C | Critical for purity assessment. Value is an estimate based on a structural analog.[3] |

| Aqueous Solubility | pH-dependent | Low at acidic pH, higher at neutral/basic pH. Crucial for formulation and bioavailability. |

| pKa | Estimated 4.0 - 5.0 | Governs the ionization state of the carboxylic acid, impacting solubility and permeability.[8] |

| Appearance | Expected to be a crystalline solid | Based on similar aromatic carboxylic acids. |

Conclusion

5-(3,5-Dimethyl-4-methoxyphenyl)-5-oxovaleric acid is a multifaceted molecule whose physicochemical profile is dominated by the interplay between its bulky, hydrophobic aromatic portion and its polar, ionizable carboxylic acid tail. Its thermal stability, pH-dependent solubility, and characteristic acidity are predictable from its structure and can be precisely determined using the standardized experimental protocols outlined in this guide. A thorough understanding and empirical validation of these properties are indispensable for any researcher aiming to utilize this compound in synthetic chemistry, materials science, or pharmaceutical development, ensuring both the efficiency of the research process and the integrity of the results.

References

A consolidated list of all sources cited within this document, with verifiable URLs.

Sources

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. 109025-26-5|5-(3,5-Dimethyl-4-methoxyphenyl)-5-oxovaleric acid|BLDpharm [bldpharm.com]

- 3. echemi.com [echemi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. scispace.com [scispace.com]

- 6. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. who.int [who.int]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. pubs.acs.org [pubs.acs.org]

- 12. GCMS Section 6.11.3 [people.whitman.edu]

- 13. SSERC | Melting point determination [sserc.org.uk]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. westlab.com [westlab.com]

An In-Depth Technical Guide to 5-(3,5-Dimethyl-4-methoxyphenyl)-5-oxovaleric acid (CAS No. 109025-26-5)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 5-(3,5-Dimethyl-4-methoxyphenyl)-5-oxovaleric acid, a keto-acid of interest in organic synthesis and potential pharmaceutical applications. This document delves into its chemical identity, synthesis, and physicochemical properties, offering a foundational resource for researchers and developers in the chemical and biomedical fields.

Chemical Identity and Physicochemical Properties

5-(3,5-Dimethyl-4-methoxyphenyl)-5-oxovaleric acid is a specialty chemical building block. Its core structure consists of a substituted aromatic ring linked to a five-carbon aliphatic chain containing both a ketone and a carboxylic acid functional group.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| CAS Number | 109025-26-5 | [1][2][][4][5] |

| Molecular Formula | C14H18O4 | [1][4] |

| Molecular Weight | 250.29 g/mol | [1][4] |

| Canonical SMILES | CC1=CC(=CC(=C1OC)C)C(=O)CCCC(=O)O | |

| InChI Key | InChI=1S/C14H18O4/c1-8-5-10(12(15)6-3-4-11(16)17)7-9(2)13(8)18-14/h5,7H,3-4,6H2,1-2,14H3,(H,16,17) |

Synthesis of 5-(3,5-Dimethyl-4-methoxyphenyl)-5-oxovaleric acid: A Mechanistic Approach

The synthesis of 5-(3,5-Dimethyl-4-methoxyphenyl)-5-oxovaleric acid is most effectively achieved through a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the formation of carbon-carbon bonds to aromatic rings.

The logical pathway for this synthesis involves the reaction of a suitably substituted aromatic precursor, 3,5-dimethyl-4-methoxybenzene (also known as 2,6-dimethylanisole), with glutaric anhydride in the presence of a Lewis acid catalyst.

The Causality Behind Experimental Choices in Friedel-Crafts Acylation

The selection of reactants and catalysts in a Friedel-Crafts acylation is critical for achieving a high yield of the desired product. The electron-donating methoxy group and the two methyl groups on the aromatic ring activate it towards electrophilic attack, facilitating the acylation. Glutaric anhydride serves as the acylating agent, providing the five-carbon keto-acid backbone. A strong Lewis acid, such as aluminum chloride (AlCl₃), is typically employed to activate the anhydride, generating a highly electrophilic acylium ion intermediate.

Proposed Synthetic Workflow

The following diagram illustrates the proposed synthetic workflow for 5-(3,5-Dimethyl-4-methoxyphenyl)-5-oxovaleric acid.

Caption: Proposed synthetic workflow for 5-(3,5-Dimethyl-4-methoxyphenyl)-5-oxovaleric acid via Friedel-Crafts acylation.

Detailed Experimental Protocol (Hypothetical)

While a specific protocol for this exact compound is not available in the cited literature, the following is a representative procedure based on established Friedel-Crafts acylation methodologies.[6][7][8]

Materials:

-

3,5-Dimethyl-4-methoxybenzene

-

Glutaric anhydride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric Acid (HCl), concentrated

-

Deionized Water

-

Saturated Sodium Chloride solution (brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate

-

Hexanes

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

-

Addition of Reactants: Dissolve glutaric anhydride (1.0 equivalent) and 3,5-dimethyl-4-methoxybenzene (1.1 equivalents) in anhydrous dichloromethane. Add this solution dropwise to the cooled AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. Stir vigorously until the ice has melted.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with deionized water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure 5-(3,5-Dimethyl-4-methoxyphenyl)-5-oxovaleric acid.

Spectroscopic Characterization (Predicted)

No experimental spectral data for 5-(3,5-Dimethyl-4-methoxyphenyl)-5-oxovaleric acid is currently available in the public domain. The following are predicted key spectroscopic features based on the chemical structure.

¹H NMR Spectroscopy:

-

Aromatic Protons: A singlet corresponding to the two equivalent aromatic protons.

-

Methoxy Group: A singlet at approximately 3.7-3.9 ppm corresponding to the three methoxy protons.

-

Methyl Groups: A singlet corresponding to the six equivalent protons of the two aromatic methyl groups.

-

Aliphatic Protons: Multiplets corresponding to the protons of the valeric acid chain.

-

Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (typically >10 ppm).

¹³C NMR Spectroscopy:

-

Carbonyl Carbons: Resonances for the ketone and carboxylic acid carbonyls in the downfield region (typically >170 ppm).

-

Aromatic Carbons: Resonances for the substituted benzene ring carbons.

-

Methoxy Carbon: A resonance around 55-60 ppm.

-

Methyl Carbons: Resonances for the two aromatic methyl groups.

-

Aliphatic Carbons: Resonances for the carbons of the valeric acid chain.

Infrared (IR) Spectroscopy:

-

O-H Stretch (Carboxylic Acid): A broad absorption band in the region of 2500-3300 cm⁻¹.

-

C=O Stretch (Ketone): A strong absorption band around 1680-1700 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong absorption band around 1700-1725 cm⁻¹.

-

C-O Stretch (Methoxy): An absorption band in the region of 1200-1250 cm⁻¹.

-

Aromatic C-H and C=C Stretches: Characteristic absorptions in their respective regions.

Mass Spectrometry (MS):

-

Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 250.12).

-

Fragmentation Pattern: Characteristic fragments resulting from the cleavage of the acyl group and the aliphatic chain.

Potential Applications in Drug Development

While specific biological activities of 5-(3,5-Dimethyl-4-methoxyphenyl)-5-oxovaleric acid have not been reported, its structural motifs suggest potential areas for investigation in drug discovery. The presence of the keto-acid functionality is of particular interest.

The structural features of this molecule bear some resemblance to intermediates and building blocks used in the synthesis of various biologically active compounds. For instance, related oxovaleric acid derivatives have been explored in different therapeutic areas.

Further research is warranted to explore the potential of 5-(3,5-Dimethyl-4-methoxyphenyl)-5-oxovaleric acid and its derivatives as scaffolds in medicinal chemistry programs.

Conclusion

5-(3,5-Dimethyl-4-methoxyphenyl)-5-oxovaleric acid is a readily accessible synthetic building block with potential for further chemical exploration. This guide provides a foundational understanding of its synthesis and key chemical characteristics, serving as a valuable resource for researchers and developers. The lack of extensive published data highlights an opportunity for further investigation into its physicochemical properties and potential biological activities.

References

-

Arctom. [CAS NO. 109025-26-5] 5-(3,5-Dimethyl-4-methoxyphenyl)-5-oxovaleric acid. Available from: [Link]

- Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis, Vol. 1; Wiley: New York, 1967; pp 31–36.

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000491). Available from: [Link]

-

NP-MRD. 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0196004). Available from: [Link]

-

Organic Syntheses. 2,5-dimethylmandelic acid. Available from: [Link]

-

YouTube. Experiment 14: Friedel-Crafts Acylation. Available from: [Link]

-

Pour, M.; et al. Mechanochemical Friedel–Crafts acylations. Beilstein J. Org. Chem.2019 , 15, 1184–1191. Available from: [Link]

Sources

- 1. 5-(3,5-DIMETHYL-4-METHOXYPHENYL)-5-OXOVALERIC ACID | 109025-26-5 [chemicalbook.com]

- 2. 109025-26-5|5-(3,5-Dimethyl-4-methoxyphenyl)-5-oxovaleric acid|BLDpharm [bldpharm.com]

- 4. arctomsci.com [arctomsci.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Mechanochemical Friedel–Crafts acylations - PMC [pmc.ncbi.nlm.nih.gov]

biological activity of substituted oxovaleric acids

An In-depth Technical Guide to the Biological Activity of Substituted Oxovaleric Acids

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for exploring the biological activities of substituted oxovaleric acids. We will delve into the known functions of the parent molecules, extrapolate potential therapeutic applications based on related keto acids, and provide detailed, actionable protocols for the synthesis, evaluation, and mechanistic study of novel derivatives.

Introduction: The Oxovaleric Acid Scaffold

Oxovaleric acids, also known as oxopentanoic acids, are five-carbon keto acids that represent an intriguing, yet underexplored, class of molecules in medicinal chemistry. The parent compound, 2-oxovaleric acid (α-ketovaleric acid), is a known human metabolite, though its precise origins remain to be fully elucidated.[1][2] Its structure, featuring both a ketone and a carboxylic acid, provides a rich chemical scaffold ripe for modification. While research into substituted derivatives is nascent, the known biological activities of the parent compound and structurally related molecules suggest significant therapeutic potential.

Known biological roles of the parent 2-oxovaleric acid include the inhibition of enzymes such as glutamate dehydrogenase and L-lactate dehydrogenase.[3][4] Furthermore, it has been identified as a compound in human sweat that elicits a landing response from Anopheles gambiae, the mosquito vector for malaria.[4] Valeric acid derivatives have been associated with a wide spectrum of biological activities, including anticonvulsant, antiplatelet, and antidiabetic properties.[5] This guide will build upon this foundational knowledge to provide a strategic approach for the systematic investigation of novel substituted oxovaleric acids.

Part 1: The Rationale for Derivatization — A Structure-Activity Relationship (SAR) Approach

The core principle behind generating derivatives of a lead compound is to establish a Structure-Activity Relationship (SAR).[6] By systematically modifying the parent oxovaleric acid structure, we can probe its interaction with biological targets, aiming to enhance potency, selectivity, and pharmacokinetic properties. The oxovaleric acid backbone offers several key positions for substitution to explore the chemical space.

Key objectives of an SAR campaign for oxovaleric acids include:

-

Improving Target Affinity: Modifications can enhance binding to a specific enzyme active site or receptor pocket.

-

Modulating Physicochemical Properties: Altering lipophilicity, polarity, and size can impact solubility, cell permeability, and metabolic stability.

-

Exploring Novel Biological Activities: Substitutions may induce new, unforeseen interactions with different biological targets.

Below is a conceptual diagram illustrating potential points of substitution on the 2-oxovaleric acid scaffold that can be explored in an SAR study.

Caption: Potential modification sites on the 2-oxovaleric acid scaffold for SAR studies.

Part 2: A Platform for Biological Evaluation

A robust and multi-faceted screening platform is essential to uncover the full therapeutic potential of novel oxovaleric acid derivatives. Based on the activities of related keto acids, we propose a tiered approach focusing on neurological, anti-inflammatory, and antimicrobial activities.

Neurological Activity: Probing GABAergic and Glutamatergic Pathways

Scientific Rationale: Structurally similar branched-chain α-keto acids, such as α-ketoisovaleric acid, have been shown to induce significant neurological effects by modulating GABAergic and glutamatergic systems.[7] This provides a strong basis for investigating substituted oxovaleric acids as potential neuromodulatory agents. An imbalance in these neurotransmitter systems is implicated in conditions like epilepsy, making this a promising therapeutic area.

Caption: Tiered workflow for assessing the neurological activity of oxovaleric acid derivatives.

This protocol is adapted from methodologies used to study related keto acids and must be conducted under approved animal ethics protocols.[7]

-

Animal Model: Adult male Wistar rats (250-300g) are surgically implanted with a guide cannula aimed at the striatum. Animals are allowed to recover for one week.

-

Compound Preparation: Substituted oxovaleric acids are dissolved in sterile 0.9% NaCl solution to the desired concentration (e.g., starting at 8 µmol in a 1 µL volume).

-

Intrastriatal Administration: A 30-gauge dental needle connected to a microsyringe is inserted into the guide cannula. 1 µL of the test compound solution is infused over 60 seconds.

-

Behavioral Observation: Immediately following injection, animals are placed in an observation chamber and monitored for 30 minutes for any seizure-like behavior (e.g., clonic convulsions of the contralateral forelimb), which is scored using a standardized scale.

-

Mechanistic Validation: For active compounds, a follow-up experiment is performed where a GABA-A agonist (muscimol) or an NMDA receptor antagonist (MK-801) is pre-administered through the same cannula 10 minutes prior to the oxovaleric acid derivative to determine if the effects are prevented or attenuated.[7]

Anti-Inflammatory Potential: Targeting Inflammasome Activation

Scientific Rationale: Ketone bodies, a related class of endogenous molecules, have demonstrated potent anti-inflammatory effects, partly through the inhibition of the NLRP3 inflammasome.[8] This signaling platform is a key driver of inflammation in numerous diseases. Investigating whether substituted oxovaleric acids can replicate this effect is a high-priority research avenue.

Caption: Hypothesized mechanism of anti-inflammatory action via inhibition of the NLRP3 inflammasome.

-

Cell Culture: Murine bone marrow-derived macrophages (BMDMs) or the J774A.1 cell line are cultured in RPMI-1640 medium supplemented with 10% FBS.

-

Priming Step (Signal 1): Cells are seeded in a 96-well plate and primed with lipopolysaccharide (LPS, 1 µg/mL) for 4 hours to induce the expression of NLRP3 and pro-IL-1β.

-

Inhibitor Treatment: The medium is replaced with fresh medium containing various concentrations of the substituted oxovaleric acid derivatives. Cells are incubated for 1 hour.

-

Activation Step (Signal 2): ATP (5 mM) is added to the wells to activate the NLRP3 inflammasome. Cells are incubated for an additional 1-2 hours.

-

Endpoint Measurement: The cell culture supernatant is collected. The concentration of secreted IL-1β is quantified using a commercially available ELISA kit. A significant reduction in IL-1β levels compared to the vehicle control indicates anti-inflammatory activity.

Antimicrobial Activity

Scientific Rationale: Derivatives of related molecules, including [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids and 5-bromovaleric acid, have shown significant antimicrobial activity, particularly against Gram-negative bacteria.[5][9] This suggests that the valeric acid core can serve as a scaffold for developing new classes of antibiotics.

-

Bacterial Strains: A panel of clinically relevant bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus) is used.

-

Compound Preparation: A stock solution of each oxovaleric acid derivative is prepared in DMSO. A 2-fold serial dilution series is prepared in a 96-well microtiter plate using Mueller-Hinton Broth (MHB).

-

Inoculum Preparation: Bacterial cultures are grown to the logarithmic phase and diluted to a final concentration of 5 x 10⁵ CFU/mL in MHB.

-

Incubation: 50 µL of the bacterial inoculum is added to each well containing 50 µL of the diluted compound, resulting in a final volume of 100 µL. The plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Summary and Interpretation

Quantitative data from SAR studies should be meticulously organized to facilitate analysis. The table below provides a template for summarizing results from the screening platform.

| Compound ID | Substitution (R₁) | Substitution (R₂) | Neurological Activity (Convulsion Score @ 8µmol) | Anti-inflammatory IC₅₀ (µM) | Antimicrobial MIC vs. E. coli (µg/mL) |

| OVA-001 | -H | -OH | 0.5 ± 0.1 | > 100 | > 128 |

| OVA-002 | -Phenyl | -OH | 3.2 ± 0.4 | 25.4 | 64 |

| OVA-003 | -Phenyl | -OCH₃ (Ester) | 1.5 ± 0.2 | 15.8 | 32 |

| OVA-004 | -CF₃ | -OH | 0.2 ± 0.1 | 85.1 | > 128 |

This table contains hypothetical data for illustrative purposes.

Interpretation: From this hypothetical data, one might conclude that a phenyl substitution at R₁ (OVA-002) introduces activity across all three assays compared to the parent compound (OVA-001). Furthermore, converting the carboxylic acid to a methyl ester (OVA-003) appears to reduce neurological effects while enhancing anti-inflammatory and antimicrobial potency, suggesting a promising avenue for developing a selective anti-inflammatory or antimicrobial agent.

References

-

Woulfe, S. R., & Miller, M. J. (1985). Synthesis and biological activity of substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids. A new class of heteroatom-activated beta-lactam antibiotics. Journal of Medicinal Chemistry, 28(10), 1447–1453. [Link]

-

Kaur, H., et al. (2024). Synthesis and Biological Evaluation of Amino Acid and Peptide Conjugates of 5-Bromovaleric Acid. Letters in Drug Design & Discovery, 21. [Link]

-

Yurista, S. R., et al. (2021). The therapeutic potential of ketones in cardiometabolic disease: impact on heart and skeletal muscle. Journal of the American Heart Association, 10(12), e020529. [Link]

-

Wajner, M., et al. (2001). Pharmacological evidence that alpha-ketoisovaleric acid induces convulsions through GABAergic and glutamatergic mechanisms in rats. Brain Research, 893(1-2), 293-297. [Link]

-

PubChem. (n.d.). 2-Oxovaleric acid. National Center for Biotechnology Information. [Link]

-

Wikipedia. (n.d.). α-Ketovaleric acid. Wikimedia Foundation. [Link]

-

DrugBank Online. (n.d.). Structure Activity Relationships. DrugBank. [Link]

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. α-Ketovaleric acid - Wikipedia [en.wikipedia.org]

- 3. 2-Oxovaleric acid | 1821-02-9 | FO160205 | Biosynth [biosynth.com]

- 4. 2-オキソ吉草酸 ≥98.0% (T) | Sigma-Aldrich [sigmaaldrich.com]

- 5. Synthesis and Biological Evaluation of Amino Acid and Peptide Conjugates of 5-Bromovaleric Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 7. Pharmacological evidence that alpha-ketoisovaleric acid induces convulsions through GABAergic and glutamatergic mechanisms in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The therapeutic potential of ketones in cardiometabolic disease: impact on heart and skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological activity of substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids. A new class of heteroatom-activated beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Potential Mechanism of Action of 5-(3,5-Dimethyl-4-methoxyphenyl)-5-oxovaleric acid

A HYPOTHETICAL FRAMEWORK FOR RESEARCH AND DRUG DEVELOPMENT PROFESSIONALS

Abstract

This technical guide delineates a scientifically-grounded, hypothetical framework for the mechanism of action of 5-(3,5-Dimethyl-4-methoxyphenyl)-5-oxovaleric acid. In the absence of direct empirical data for this specific molecule, this paper synthesizes current knowledge regarding its core structural motifs: the hindered phenol (3,5-dimethyl-4-methoxyphenyl) and the γ-ketocarboxylic acid (5-oxovaleric acid). We postulate a dual-activity profile for this compound, encompassing antioxidant/anti-inflammatory effects and modulation of metabolic pathways. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, providing a structured approach to investigating its therapeutic potential. We present detailed, actionable experimental protocols to test the proposed mechanisms and visualize the underlying scientific rationale through signaling pathway and workflow diagrams.

Introduction and Structural Rationale

5-(3,5-Dimethyl-4-methoxyphenyl)-5-oxovaleric acid is a novel chemical entity for which, to date, no biological activity or mechanism of action has been described in the scientific literature. However, a detailed analysis of its chemical structure provides a compelling basis for predicting its pharmacological potential. The molecule can be deconstructed into two key pharmacophores:

-

A Sterically Hindered Phenolic Moiety: The 3,5-dimethyl-4-methoxyphenyl group is a classic example of a hindered phenol. Such structures are well-documented as potent antioxidants.[1][2] The methyl groups ortho to the phenolic hydroxyl group (once demethylated) or the methoxy group itself can provide steric hindrance that stabilizes the resulting phenoxy radical after scavenging a reactive oxygen species (ROS). This moiety is structurally related to syringol (2,6-dimethoxyphenol), a compound known for a wide spectrum of pharmacological activities including antioxidant, anti-inflammatory, and neuroprotective effects.[3][4]

-

A γ-Ketocarboxylic Acid Chain: The 5-oxovaleric acid portion of the molecule is a γ-keto acid. Keto acids are fundamental to biochemistry, serving as key intermediates in metabolic pathways such as the Krebs cycle.[5][6] Their structural similarity to endogenous metabolites suggests they can act as competitive inhibitors or modulators of various enzymes. For instance, derivatives of keto acids have been investigated as inhibitors of enzymes like fatty acid synthase.[7]

Based on this structural analysis, we hypothesize that 5-(3,5-Dimethyl-4-methoxyphenyl)-5-oxovaleric acid may exert its biological effects through two primary, potentially synergistic, mechanisms:

-

Redox Modulation and Anti-inflammatory Activity: Driven by the hindered phenol moiety.

-

Metabolic Enzyme Inhibition: Mediated by the γ-ketocarboxylic acid chain.

This guide will explore these hypothetical mechanisms in detail and propose a clear experimental path to validate them.

Hypothetical Mechanism I: Antioxidant and Anti-inflammatory Pathways

The 3,5-dimethyl-4-methoxyphenyl group is a prime candidate for conferring antioxidant properties. Hindered phenols are primary antioxidants that function by scavenging peroxy radicals, effectively breaking the chain of oxidative processes that damage cells.[8]

Proposed Antioxidant Mechanism

The antioxidant activity is predicated on the ability of the phenolic group to donate a hydrogen atom to a free radical, thereby neutralizing it. The bulky methyl groups in the ortho positions are expected to enhance the stability of the resulting radical, preventing it from propagating further oxidative reactions.[1][9]

Caption: Proposed free radical scavenging by the hindered phenol moiety.

Downstream Anti-inflammatory Signaling

Chronic oxidative stress is intrinsically linked to inflammation. By quenching ROS, the compound could indirectly suppress pro-inflammatory signaling pathways. A key pathway to investigate is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade. ROS can activate NF-κB, leading to the transcription of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.

Caption: Hypothesized inhibition of the NF-κB inflammatory pathway.

Hypothetical Mechanism II: Metabolic Enzyme Modulation

The γ-ketocarboxylic acid structure is an analog of key metabolic intermediates, such as α-ketoglutarate.[5] This structural mimicry suggests the compound could function as a competitive inhibitor for enzymes that utilize such substrates.

Potential Target: Fatty Acid Synthase (FAS)

Fatty acid synthase (FAS) is a multi-enzyme protein that catalyzes fatty acid synthesis. Its β-ketoacyl reductase (KR) domain utilizes keto-acid substrates. Inhibitors targeting this domain have been identified.[7] Given the presence of the γ-keto acid, our compound could potentially bind to the KR domain of FAS, inhibiting its activity and disrupting de novo lipogenesis, a pathway often upregulated in cancer and metabolic diseases.

Data Summary: Known Inhibitors of Metabolic Enzymes

While no data exists for our specific compound, we can summarize IC₅₀ values for structurally related motifs targeting metabolic enzymes to provide context for potential potency.

| Compound Class | Target Enzyme | Reported IC₅₀ Range (µM) | Reference |

| Phenyl-substituted β-diketones | Copper(II) complexes targeting bacterial enzymes | 100 - 200 | [10] |

| α-keto acid derivatives | L-amino acid deaminases | Enzyme engineering context | [11] |

| GSK2194069 (KR inhibitor) | Fatty Acid Synthase (KR domain) | Potent (specific value proprietary) | [7] |

Proposed Experimental Validation

To systematically investigate the hypothesized mechanisms of action, a tiered experimental approach is recommended. The following protocols outline key assays from initial screening to mechanistic deep-dives.

Protocol: In Vitro Antioxidant Capacity Assessment

Objective: To quantify the direct radical-scavenging activity of the compound.

Methodology: DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay

-

Preparation of Reagents:

-

Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

-

Prepare a stock solution of the test compound (1 mg/mL) in DMSO.

-

Prepare a stock solution of Ascorbic Acid (positive control) in water.

-

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of the DPPH solution to each well.

-

Add 100 µL of the test compound at various concentrations (e.g., serial dilutions from 100 µM to 0.1 µM).

-

Include wells for a blank (methanol only) and the positive control (Ascorbic Acid).

-

-

Incubation and Measurement:

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of DPPH scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Plot the % inhibition against the compound concentration to determine the IC₅₀ value.

-

Protocol: Cellular Anti-inflammatory Activity

Objective: To determine if the compound can suppress inflammatory responses in a cellular model.

Methodology: Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages

-

Cell Culture:

-

Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

-

-

Treatment:

-

Pre-treat the cells with various concentrations of the test compound for 2 hours.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control and a vehicle control (DMSO).

-

-

Quantification of Cytokines:

-

Collect the cell culture supernatant.

-

Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

-

-

Data Analysis:

-

Compare the cytokine levels in compound-treated wells to the LPS-only control to determine the inhibitory effect.

-

Protocol: Metabolic Enzyme Inhibition Assay

Objective: To assess the direct inhibitory effect of the compound on a representative metabolic enzyme.

Methodology: Human Fatty Acid Synthase (FAS) Inhibition Assay

-

Assay Principle: This assay measures the oxidation of NADPH, a cofactor required for FAS activity, which results in a decrease in absorbance at 340 nm.

-

Reagents:

-

Human recombinant FAS enzyme.

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.0, with 1 mM DTT).

-

Substrates: Acetyl-CoA and Malonyl-CoA.

-

Cofactor: NADPH.

-

-

Procedure:

-

In a UV-transparent 96-well plate, add the assay buffer, FAS enzyme, and the test compound at various concentrations.

-

Initiate the reaction by adding Acetyl-CoA, Malonyl-CoA, and NADPH.

-

Immediately measure the absorbance at 340 nm every 30 seconds for 15-20 minutes using a kinetic plate reader.

-

-

Data Analysis:

-

Calculate the rate of NADPH oxidation (slope of the linear portion of the kinetic curve).

-

Determine the percent inhibition for each compound concentration relative to the vehicle control.

-

Calculate the IC₅₀ value.

-

Caption: Proposed experimental workflow for mechanism of action elucidation.

Conclusion and Future Directions

While the precise mechanism of action for 5-(3,5-Dimethyl-4-methoxyphenyl)-5-oxovaleric acid remains to be elucidated, its chemical structure provides a strong rationale for a dual role in modulating oxidative stress and metabolic pathways. The hindered phenol moiety suggests potent antioxidant and anti-inflammatory activities, while the γ-ketocarboxylic acid tail points towards potential interactions with metabolic enzymes.

The experimental framework proposed in this guide offers a clear and logical path forward for any research program aimed at characterizing this compound. Successful validation of these hypotheses could position 5-(3,5-Dimethyl-4-methoxyphenyl)-5-oxovaleric acid as a lead candidate for therapeutic areas where inflammation and metabolic dysregulation are key pathological features, such as in metabolic syndrome, neurodegenerative diseases, or certain cancers. Future work should focus on executing these foundational assays, followed by more complex studies including in vivo disease models and comprehensive pharmacokinetic and pharmacodynamic profiling.

References

-

Vinati Organics. (2024, July 10). Unlocking the Power of Hindered Phenols - A Comprehensive Guide to Their Antioxidant Properties. Vinati Organics. [Link]

-

Sutar, K. T., & Singare, P. U. (2018). STUDY OF ANTIOXIDANT ACTIVITY OF HINDERED PHENOLS IN BULK OIL AND THIN FILM OXIDATION CONDITIONS IN LUBRICANTS. Rasayan Journal of Chemistry, 11(2), 465-474. [Link]

-

Lu, F., & Foo, L. Y. (2001). Relationship structure-antioxidant activity of hindered phenolic compounds. Food Chemistry, 73(2), 167-171. [Link]

-

Amfine. (n.d.). Hindered Phenols | Antioxidants for Plastics. Amfine. [Link]

-

Semantic Scholar. (n.d.). Sterically Hindered Phenols as Antioxidant. [Link]

-

Chmiel, M., & Stompor-Gorący, M. (2022). The Spectrum of Pharmacological Actions of Syringetin and Its Natural Derivatives—A Summary Review. Nutrients, 14(23), 5157. [Link]

-

Wikipedia. (n.d.). Keto acid. [Link]

-

UniVOOK. (2024, April 22). Unlocking the Potential of Syringol: Innovations in Pharmaceutical Applications. UniVOOK. [Link]

-

Frontiers. (n.d.). Syringin: a naturally occurring compound with medicinal properties. [Link]

-

Tazzini, N. (2023, November 9). Keto Acids: Definition, Structure, and Role in Biochemistry. Tuscany Diet. [Link]

-

Stompor-Gorący, M. (2022). The Spectrum of Pharmacological Actions of Syringetin and Its Natural Derivatives—A Summary Review. ResearchGate. [Link]

-

Guk, D., et al. (2022). Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity. Molecules, 27(15), 4983. [Link]

-

Muhammad, A., et al. (2020). CHEMISTRY AND PHARMACOLOGY OF SYRINGIN, A NOVEL BIOGLYCOSIDE: A REVIEW. ResearchGate. [Link]

-

Chemash. (n.d.). Biological importance of carboxylic acids. [Link]

-

Sciforum. (2024, November 14). Ti-catalyzed homo- and cross-cyclomagnesiation in the synthesis of 1Z,5Z-dienes containing a biologically active 3,4-dimethoxyphenyl fragment in their structure. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,4-keto carboxylic acids, esters and amides. [Link]

-

Hernández-Trevino, A. S., et al. (2021). Rhodotorula mucilaginosa Growth on Glutamine Is Sensitive to Mammalian-Glutaminase Inhibitors. Journal of Fungi, 7(11), 919. [Link]

-

Heer, J. P., et al. (2013). A human fatty acid synthase inhibitor binds β-ketoacyl reductase in the keto-substrate site. Nature Chemical Biology, 9(10), 635-640. [Link]

-

Madhavan, A., et al. (2017). Engineering of L-amino acid deaminases for the production of α-keto acids from L-amino acids. Applied Microbiology and Biotechnology, 101(1), 87-97. [Link]

Sources

- 1. Unlocking the Power of Hindered Phenols - A Comprehensive Guide to Their Antioxidant Properties - Vinati Organics Limited. [vinatiorganics.com]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. Unlocking the Potential of Syringol: Innovations in Pharmaceutical Applications [univook.com]

- 4. Frontiers | Syringin: a naturally occurring compound with medicinal properties [frontiersin.org]

- 5. Keto acid - Wikipedia [en.wikipedia.org]

- 6. tuscany-diet.net [tuscany-diet.net]

- 7. A human fatty acid synthase inhibitor binds β-ketoacyl reductase in the keto-substrate site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hindered Phenols | Antioxidants for Plastics | amfine.com [amfine.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Engineering of L-amino acid deaminases for the production of α-keto acids from L-amino acids - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Synthesis of Novel Oxovaleric Acid Derivatives for Therapeutic Innovation

Executive Summary: The α-keto acid functional group is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active molecules and serving as a versatile synthetic intermediate. Among these, 2-oxovaleric acid (also known as α-ketovaleric acid or 2-oxopentanoic acid) and its derivatives represent a promising class of compounds with significant therapeutic potential.[1][2] This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It navigates the landscape of modern synthetic strategies, from established chemical methods to cutting-edge biocatalysis, and details the critical processes of purification and structural elucidation. Furthermore, it provides an actionable framework for the discovery of novel oxovaleric acid derivatives, outlining a logical progression from library design and screening to lead optimization. The overarching goal is to equip scientific professionals with the foundational knowledge and field-proven insights required to innovate within this promising chemical space.

The α-Keto Acid Scaffold: Significance of Oxovaleric Acid Derivatives

The α-keto acid moiety is a cornerstone of primary metabolism, with compounds like pyruvic acid and α-ketoglutarate playing central roles in glycolysis and the tricarboxylic acid (TCA) cycle.[1][3] This inherent biological relevance makes α-keto acid derivatives compelling candidates for therapeutic intervention. 2-Oxovaleric acid, the α-keto analogue of norvaline, serves as a key building block for a diverse range of more complex molecules.[2][4] Its structural relative, levulinic acid (4-oxovaleric acid), is a well-known biomass-derived platform chemical, highlighting the utility of the oxovaleric acid backbone in sustainable chemistry and drug synthesis.[5][6][7][8]

The rationale for pursuing novel derivatives is rooted in the need to modulate pharmacological activity and improve drug-like properties. By strategically modifying the core 2-oxovaleric acid structure, researchers can fine-tune a molecule's potency, selectivity, metabolic stability, and pharmacokinetic profile. Derivatives have shown potential in various therapeutic areas, including the treatment of metabolic disorders and neurodegenerative diseases, underscoring the value of this scaffold in modern drug discovery.[1][9]

Strategic Pathways to Synthesis: From Classical Methods to Modern Catalysis

The synthesis of α-keto acids and their derivatives has evolved significantly. While classical methods provided the initial foundation, modern catalytic approaches offer superior efficiency, selectivity, and sustainability.

Foundational Synthetic Routes

Historically, the synthesis of α-keto acids relied on multi-step sequences. These include the Grignard reaction with dialkyl oxalates followed by hydrolysis, the acid-catalyzed hydrolysis of acyl cyanides, and Friedel-Crafts acylation for aryl variants.[1][10] While robust, these methods often require harsh conditions and may have limited substrate scope, prompting the development of more sophisticated catalytic systems.

Advanced Catalytic Methodologies

Modern organic synthesis provides a toolkit of highly efficient catalytic reactions for constructing the α-keto acid core.

-

Metal-Catalyzed Carbonylation: Palladium-catalyzed bicarbonylation of aryl halides under a carbon monoxide atmosphere represents a powerful method for accessing α-keto esters, which can be subsequently hydrolyzed to the corresponding acids.[1]

-

Oxidative Approaches: The oxidation of corresponding α-hydroxy acids is a direct and atom-economical route. Recent advances utilize nitroxyl-radical-catalyzed aerobic oxidation, which employs molecular oxygen as the terminal oxidant, minimizing waste and simplifying purification of the polar products.[11] Similarly, copper-catalyzed aerobic oxidative esterification of acetophenones provides direct access to a broad range of α-ketoesters.[12]

-

Asymmetric Synthesis: For pharmaceutical applications, controlling stereochemistry is paramount. The enantioselective synthesis of α-quaternary ketones and α-keto esters can be achieved via copper-catalyzed methods that employ chiral phosphine ligands to direct the stereochemical outcome.[13] This approach allows for the creation of complex chiral centers with high enantiomeric purity, a critical requirement for developing selective therapeutics.

The Green Chemistry Frontier: Biocatalysis

Biocatalysis has emerged as a sustainable and highly selective alternative to traditional chemical synthesis.[14][15] Enzymes operate under mild aqueous conditions and can catalyze transformations with exquisite chemo-, regio-, and stereoselectivity.

-

L-Amino Acid Deaminases (L-AADs): These enzymes catalyze the oxidative deamination of L-amino acids to form the corresponding α-keto acids and ammonia.[3][16] The use of whole-cell biocatalysts expressing engineered L-AADs has proven effective for producing various α-keto acids, avoiding the need for costly and harsh chemical reagents.[3][16]

-

Engineered Methyltransferases: For asymmetric alkylation, a notoriously challenging transformation, engineered S-adenosyl-L-methionine (SAM)-dependent methyltransferases have been developed. These biocatalysts can perform enantioselective methylation, ethylation, and allylation on a range of α-keto acid substrates with excellent stereocontrol.[17]

A typical workflow for developing a biocatalytic process involves enzyme discovery (mining), protein engineering to optimize activity and stability, and reaction optimization.

Purification and Structural Elucidation: Ensuring Purity and Confirming Identity

The successful synthesis of novel derivatives is contingent upon rigorous purification and unambiguous characterization. The inherent polarity and acidity of α-keto acids can present unique challenges in this stage.

Chromatographic Purification

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the analysis and purification of α-keto acids.

-

Methodology: Reversed-phase ion-pair chromatography is particularly effective.[18] In this method, an ion-pairing agent (e.g., tetrabutylammonium) is added to the mobile phase to form a neutral complex with the anionic carboxylate group of the keto acid, enhancing its retention on a nonpolar stationary phase (like C18). Detection is typically achieved using a UV detector after derivatization to form UV-absorbing compounds.[18][19]

-

Sample Preparation: For biological samples, purification of α-keto acids may first involve treatment with a hydrazide gel column to selectively capture the keto functionality before derivatization and HPLC analysis.[18]

Protocol: HPLC Analysis of α-Keto Acids

-

Derivatization: React the sample containing α-keto acids with a derivatizing reagent such as 1,2-diamino-4,5-methylenedioxybenzene (DMB) or meso-stilbenediamine.[19][20] This reaction forms a stable, fluorescent, or UV-active quinoxalinol derivative. Heat the mixture (e.g., 95-100°C for 30 minutes) to ensure complete reaction.[19]

-

pH Adjustment: Before injection, it is critical to adjust the pH of the derivatized sample. Highly acidic conditions can cause peak splitting for certain derivatives. Dilution with a mild NaOH solution can resolve this issue.[20]

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm).[19]

-

Mobile Phase: An isocratic or gradient mixture of methanol, water, acetonitrile, and tetrahydrofuran is commonly used. A representative mobile phase could be a mixture of methanol-water-acetonitrile-tetrahydrofuran (38.4:60:1:0.6, v/v/v/v).[19]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength appropriate for the derivative (e.g., 255 nm for stilbenediamine derivatives) or fluorescence detection for enhanced sensitivity.[19][20]

-

-

Quantification: Generate a calibration curve using standards of known concentrations (e.g., 0.2 to 100 µg/mL) to quantify the α-keto acids in the unknown sample.[19]

Spectroscopic Characterization

Once a compound is purified, its structure must be unequivocally confirmed.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are the most powerful tools for structural elucidation. Key signatures for a 2-oxovaleric acid derivative include the absence of a proton at the α-carbon and a characteristic downfield signal for the α-keto carbonyl carbon (~190-200 ppm) and the carboxylic acid carbon (~160-170 ppm) in the ¹³C NMR spectrum.[21][22]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an exact mass, allowing for the determination of the elemental formula. Fragmentation patterns observed in MS/MS experiments can further help to piece together the structure.[2][22]

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for confirming the presence of key functional groups, such as the distinct C=O stretching frequencies for the ketone (~1715 cm⁻¹) and the carboxylic acid (~1760 cm⁻¹), as well as the broad O-H stretch of the acid.

| Data Type | Expected Observation for a 2-Oxovaleric Acid Derivative | Rationale |

| ¹H NMR | Absence of a proton at the α-position (C2). Signals corresponding to the propyl chain (C3-C5). | The α-carbon is a quaternary keto-carbon. |

| ¹³C NMR | Two downfield signals for C=O groups: C1 (acid, ~162 ppm) and C2 (ketone, ~195 ppm). | Carbonyl carbons are highly deshielded due to the electronegativity of oxygen. |

| HRMS | A molecular ion peak corresponding to the exact calculated mass of the derivative's formula. | Confirms the elemental composition of the synthesized molecule. |

| IR Spec. | Two distinct C=O stretches (~1760 and ~1715 cm⁻¹). A broad O-H stretch (~2500-3300 cm⁻¹). | Confirms the presence of both the carboxylic acid and ketone functional groups. |

A Framework for Novel Drug Discovery

The synthesis of a novel derivative is only the first step. A systematic approach is required to evaluate its therapeutic potential. This process is a cornerstone of drug discovery, involving the screening of new chemical entities (NCEs) to identify promising candidates.[23][24][25]

Library Design and Screening

The discovery process begins by screening a library of the synthesized oxovaleric acid derivatives against a biological target of interest.

-

Virtual Screening (VS): Before synthesis, computational methods can be used to predict which derivatives are most likely to bind to a protein target.[26] Structure-based VS docks virtual molecules into the 3D structure of a protein, while ligand-based methods use known active compounds as templates.[27] This in-silico approach helps prioritize synthetic efforts, saving time and resources.[26][27]

-

High-Throughput Screening (HTS): This experimental approach involves testing large numbers of compounds for their ability to interact with a biological target.[25] HTS is a powerful tool for identifying initial "hits" from a diverse chemical library.

The screening process is often tiered, starting with a primary screen to identify any activity, followed by more complex secondary assays to confirm hits and eliminate false positives.

Lead Optimization

Once a "lead" compound is identified, the iterative process of lead optimization begins. This involves a cycle of:

-

Synthesizing new analogues of the lead compound to explore the structure-activity relationship (SAR).

-

Testing these analogues in biological assays to measure improvements in potency and selectivity.

-

Evaluating ADME properties (Absorption, Distribution, Metabolism, and Excretion) to ensure the compound has favorable drug-like characteristics.

This cycle continues until a candidate compound with a desirable balance of potency, selectivity, and pharmacokinetic properties is identified for further preclinical development.

Conclusion and Future Perspectives

2-Oxovaleric acid derivatives represent a fertile ground for the discovery of novel therapeutics. The advancement of synthetic methodologies, particularly in asymmetric catalysis and biocatalysis, has made the generation of diverse and stereochemically complex libraries more accessible than ever. Paired with modern purification techniques and a structured screening framework, researchers are well-equipped to unlock the full potential of this versatile chemical scaffold. Future innovations will likely involve the integration of machine learning and AI for more predictive library design, the discovery of novel enzymes with expanded substrate scopes through large-scale genomic mining, and the development of continuous flow manufacturing processes to enable more efficient and scalable synthesis.

References

- Sullivan, T. J., Croft, A. R., Hanka, R., & Roberts, S. J. (1980). Pharmacological screening of new chemical entities in human subjects and methods of data handling. British Journal of Clinical Pharmacology, 9(4), 341–349.

- Chemicalbook. (2023).

- NINGBO INNO PHARMCHEM CO.,LTD.

- PubMed. (1980).

- MDPI. (2024). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI.

- ResearchGate. Levulinic Acid: Types and Versatile Applications in Science and Industry.

- PubMed. (2021).

- IT Medical Team. Pharmacological screening: The drug discovery. IT Medical Team.

- PMC - NIH. Biocatalytic Oxidative Cascade for the Conversion of Fatty Acids into α‐Ketoacids via Internal H2O2 Recycling. PMC - NIH.

- PMC - NIH.

- PMC - NIH.

- PMC - NIH. A Catalytic Method for the Enantioselective Synthesis of α-Quaternary Ketones, α-Ketoesters and Aldehydes. PMC - NIH.

- Oike, K. (2020).

- PubMed. (2020).

- ResearchGate. (2019). Chiral aldehyde catalyzed asymmetric transamination of α‐keto acids.

- Organic Chemistry Portal. Synthesis of α-keto carboxylic acids, esters and amides. Organic Chemistry Portal.

- ACS Publications. (2020). Synthesis and Applications of Alkyl Levulinates. ACS Sustainable Chemistry & Engineering.

- PubMed Central. (2023). A biocatalytic platform for asymmetric alkylation of α-keto acids by mining and engineering of methyltransferases. PubMed Central.